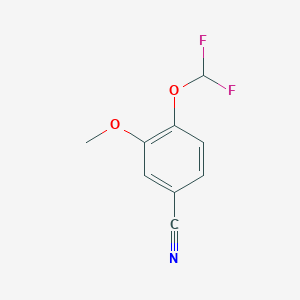

4-(Difluoromethoxy)-3-methoxybenzonitrile

Description

Contextual Significance of Benzonitrile (B105546) Derivatives in Chemical Research

Benzonitrile and its derivatives represent a class of aromatic organic compounds characterized by a cyanobenzene structure. wikipedia.org These compounds are of considerable importance in various scientific fields, serving as crucial intermediates and building blocks in organic synthesis. ontosight.aiatamankimya.com Their utility is widespread, with applications in the production of pharmaceuticals, agrochemicals, dyes, and resins. atamankimya.comchemimpex.com The nitrile group (-CN) is a versatile functional group that can be converted into other functionalities such as amines and carboxylic acids, making benzonitrile derivatives valuable precursors for more complex molecules. atamankimya.com In medicinal chemistry, the benzonitrile moiety is a key component in numerous drug candidates and approved pharmaceuticals, where it can participate in crucial binding interactions with biological targets, often acting as a hydrogen bond acceptor. nih.gov Furthermore, the rigid aromatic ring provides a stable scaffold for the attachment of various substituents, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. ontosight.aiontosight.ai Their diverse applications extend to materials science, where they are investigated for use in organic electronics like organic light-emitting diodes (OLEDs) due to their electronic properties. ontosight.ai

Rationale for Investigating 4-(Difluoromethoxy)-3-methoxybenzonitrile

The specific focus on this compound stems from the unique and advantageous properties imparted by its constituent functional groups. The incorporation of fluorine-containing groups into organic molecules is a prominent strategy in modern drug design and materials science. alfa-chemistry.commdpi.com The difluoromethoxy group (-OCF₂H) in particular has garnered growing interest as it can significantly modulate a molecule's characteristics. alfa-chemistry.comnih.gov

Key attributes of the difluoromethoxy group that justify this investigation include:

Modulation of Physicochemical Properties: The -OCF₂H group can enhance metabolic stability, lipophilicity, and bioavailability of a compound. alfa-chemistry.comnih.gov It acts as a lipophilic hydrogen bond donor, a property that can improve binding affinity to biological targets. alfa-chemistry.com

Bioisosterism: The difluoromethoxy group can serve as a bioisostere for other functional groups like hydroxyl or methoxy (B1213986) groups, allowing for the optimization of a molecule's drug-like properties while maintaining or improving its biological activity. alfa-chemistry.com

Unique Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms alters the electronic profile of the aromatic ring, which can influence reactivity and intermolecular interactions. mdpi.com

The combination of the versatile benzonitrile core with the property-enhancing difluoromethoxy and methoxy groups makes this compound a compound of significant interest. It serves as a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals, with its structure allowing for the design of compounds with potentially improved efficacy and pharmacokinetic profiles. chemimpex.com

Scope and Research Objectives for Academic Inquiry

The academic inquiry into this compound is centered on a comprehensive evaluation of its chemical nature and potential for practical application. The primary research objectives are:

Elucidation of Physicochemical Properties: To systematically determine and document the key chemical and physical properties of the compound, including its molecular weight, formula, and other relevant descriptors.

Investigation of Synthetic Pathways: To explore and optimize efficient and scalable methods for the synthesis of this compound from available starting materials. This includes studying reaction conditions and yields of precursor molecules like 4-(Difluoromethoxy)-3-hydroxybenzaldehyde. chemicalbook.com

Exploration of Applications: To investigate its utility as a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agricultural science. chemimpex.com Research focuses on its role as a building block for developing novel therapeutic agents, such as phosphodiesterase-4 (PDE4) inhibitors, and new pesticides. chemimpex.comchemicalbook.com

By pursuing these objectives, the scientific community aims to unlock the full potential of this compound as a valuable tool in chemical synthesis and the development of new technologies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO2/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTCZOITVDAGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101271596 | |

| Record name | 4-(Difluoromethoxy)-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832737-32-3 | |

| Record name | 4-(Difluoromethoxy)-3-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Difluoromethoxy 3 Methoxybenzonitrile

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of 4-(Difluoromethoxy)-3-methoxybenzonitrile reveals two primary strategic disconnections. The most apparent disconnection is at the carbon-nitrogen triple bond of the nitrile group. This suggests a precursor molecule, 4-(Difluoromethoxy)-3-methoxybenzaldehyde (B67655), which can be converted to the target nitrile through established methods. This approach allows for the synthesis and purification of the aldehyde intermediate before the final transformation.

A second strategic disconnection can be made at the C-O bond of the difluoromethoxy group. This points to 4-hydroxy-3-methoxybenzonitrile (B1293924) as a key precursor. This more direct route involves the difluoromethylation of a pre-existing benzonitrile (B105546), potentially offering a more streamlined synthesis. Both of these retrosynthetic pathways offer viable routes to the target molecule, with the choice of strategy often depending on the availability of starting materials and desired process efficiency.

Precursor Synthesis and Optimization

The successful synthesis of this compound relies on the efficient preparation of its key precursors.

For the two-step approach, the primary precursor is 4-(Difluoromethoxy)-3-methoxybenzaldehyde . This intermediate is commonly synthesized from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). One effective method involves the reaction of vanillin with a difluoromethylating agent in a suitable solvent. Common difluoromethylating agents include monochlorodifluoromethane and sodium 2-chloro-2,2-difluoroacetate. The reaction conditions are optimized to favor the selective difluoromethylation of the hydroxyl group.

Another crucial precursor, for the more direct synthetic route, is 4-hydroxy-3-methoxybenzonitrile . This compound can be synthesized from 4-hydroxy-3-methoxybenzaldehyde (vanillin) through a one-pot reaction with hydroxylamine (B1172632) hydrochloride. The use of a catalyst, such as ferrous sulfate, in a solvent like dimethylformamide (DMF) has been shown to be effective in driving this conversion to high yields. asianpubs.org

Direct Synthetic Routes to this compound

Direct synthesis of the target compound can be approached from two main angles: the conversion of the corresponding aldehyde or the difluoromethylation of the phenolic benzonitrile.

A prevalent direct route involves the conversion of 4-(Difluoromethoxy)-3-methoxybenzaldehyde to this compound. This transformation is typically achieved through a one-pot reaction with hydroxylamine hydrochloride. The reaction proceeds via the in-situ formation of an oxime intermediate, which is then dehydrated to yield the nitrile. Various catalyst systems can be employed to facilitate this conversion.

Alternatively, a more direct pathway involves the difluoromethylation of 4-hydroxy-3-methoxybenzonitrile. This method utilizes a difluoromethylating agent, such as sodium chlorodifluoroacetate, to introduce the difluoromethoxy group directly onto the phenolic oxygen of the benzonitrile precursor. orgsyn.org This approach can be advantageous as it reduces the number of synthetic steps.

Reaction Conditions and Parameter Optimization

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound.

For the conversion of 4-(Difluoromethoxy)-3-methoxybenzaldehyde using hydroxylamine hydrochloride, key parameters include the choice of solvent, temperature, and catalyst. Solvents such as dimethylformamide (DMF) are commonly used. The reaction is typically carried out at elevated temperatures to ensure the efficient dehydration of the intermediate oxime.

In the difluoromethylation of 4-hydroxy-3-methoxybenzonitrile, the choice of base and solvent is crucial. A base is required to deprotonate the phenol, making it nucleophilic enough to react with the difluorocarbene generated from the difluoromethylating agent. The reaction temperature is also a critical parameter that needs to be carefully controlled to ensure complete reaction and minimize side products.

| Reaction Pathway | Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| Aldehyde Conversion | 4-(Difluoromethoxy)-3-methoxybenzaldehyde | Hydroxylamine hydrochloride, Ferrous sulfate | DMF | Reflux | 3-6 h | High |

| Phenol Difluoromethylation | 4-hydroxy-3-methoxybenzonitrile | Sodium 2-chloro-2,2-difluoroacetate, Base | DMF/Water | 100-120°C | 2-4 h | Moderate to High |

Catalyst Systems and Reaction Yields

A variety of catalyst systems have been explored to improve the efficiency of the synthesis of this compound.

In the conversion of the benzaldehyde (B42025) precursor, transition metal catalysts, such as ferrous sulfate, have been shown to be effective. asianpubs.org These catalysts facilitate both the formation of the aldoxime and its subsequent dehydration to the nitrile, leading to high reaction yields, often exceeding 90%. asianpubs.org

For the difluoromethylation of 4-hydroxy-3-methoxybenzonitrile, the reaction is typically base-mediated rather than reliant on a specific catalyst system. The choice of base, such as cesium carbonate, can significantly influence the reaction yield. chemicalbook.com Yields for this direct difluoromethylation can vary but are generally in the moderate to high range.

| Catalyst/Base | Reaction Type | Reported Yield |

| Ferrous sulfate | Aldehyde to Nitrile Conversion | >90% asianpubs.org |

| Cesium carbonate | Phenol Difluoromethylation | Not specified, but effective |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound.

The conversion of 4-(Difluoromethoxy)-3-methoxybenzaldehyde to the corresponding nitrile via hydroxylamine hydrochloride proceeds through a well-established two-step mechanism. The first step involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. This intermediate then undergoes dehydration to form 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime. In the second step, under the reaction conditions, the oxime undergoes a dehydration reaction to yield the final nitrile product.

The difluoromethylation of 4-hydroxy-3-methoxybenzonitrile with sodium chlorodifluoroacetate is believed to proceed via the in-situ generation of difluorocarbene (:CF2) through the thermal decomposition of the chlorodifluoroacetate salt. orgsyn.org The phenolic hydroxyl group of the benzonitrile is deprotonated by a base, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic difluorocarbene to form a new carbon-oxygen bond, resulting in the desired difluoromethoxy group.

Elucidation of Reaction Intermediates

In the difluoromethylation of phenols, the transient difluorocarbene (:CF2) is the key reactive intermediate. orgsyn.org Due to its high reactivity, it is generated in situ and consumed immediately in the reaction mixture. Its existence is inferred from the reaction products and mechanistic studies of similar transformations.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise arrangement of atoms in 4-(Difluoromethoxy)-3-methoxybenzonitrile. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, complemented by 2D correlation techniques, allows for an unambiguous assignment of all nuclei and confirmation of the compound's connectivity.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms. The methoxy (B1213986) group protons would present as a sharp singlet.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | ~7.4 - 7.6 | Doublet (d) | ~8.5 |

| H-6 | ~7.2 - 7.4 | Doublet of doublets (dd) | ~8.5, ~2.0 |

| H-2 | ~7.1 - 7.3 | Doublet (d) | ~2.0 |

| -OCHF₂ | ~6.6 - 6.9 | Triplet (t) | JH-F ≈ 74 |

The ¹³C NMR spectrum will account for all nine carbon atoms in the structure. The nitrile carbon is expected at the lower field end of the spectrum, while the aromatic carbons will resonate within their characteristic range, with their specific shifts influenced by the electronic effects of the substituents. The difluoromethoxy carbon will be identifiable by its triplet multiplicity, a result of one-bond coupling to the two fluorine atoms.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (from ¹⁹F coupling) |

|---|---|---|

| C-CN | ~118 | Singlet |

| Aromatic C-O | ~150 - 155 | Singlet |

| Aromatic C-O | ~145 - 150 | Singlet |

| Aromatic C-H | ~125 - 130 | Singlet |

| Aromatic C-H | ~115 - 120 | Singlet |

| Aromatic C-H | ~110 - 115 | Singlet |

| Aromatic C-CN | ~105 - 110 | Singlet |

| -OCHF₂ | ~114 - 118 | Triplet (t) |

¹⁹F NMR spectroscopy provides a direct and sensitive method for characterizing the difluoromethoxy group. A single resonance is expected, which will appear as a doublet due to coupling with the single proton of the -OCHF₂ group. The chemical shift of this signal is characteristic of difluoromethoxy moieties attached to an aromatic ring.

Interactive Data Table: Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

To confirm the assignments made from 1D NMR spectra, 2D correlation experiments are invaluable.

COSY (Correlation Spectroscopy): Would show correlations between adjacent aromatic protons (H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): Would link each proton to its directly attached carbon atom (e.g., H-5 to C-5, H-6 to C-6, H-2 to C-2, the -OCHF₂ proton to its carbon, and the -OCH₃ protons to their carbon).

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations, which are crucial for piecing together the molecular structure. Key expected correlations include the methoxy protons (-OCH₃) to the C-3 aromatic carbon and the aromatic protons to neighboring carbons, confirming the substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the functional groups within the molecule. The IR and Raman spectra are expected to show characteristic bands that confirm the presence of the nitrile, ether, aromatic, and difluoromethoxy functionalities.

Interactive Data Table: Expected Vibrational Bands

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2220 - 2240 (strong, sharp) | 2220 - 2240 (strong) |

| Aromatic Ring | C=C Stretching | 1500 - 1600 (multiple bands) | 1500 - 1600 (multiple bands) |

| Aryl Ether (Ar-O-C) | Asymmetric Stretching | 1200 - 1275 (strong) | Moderate |

| Alkyl Ether (C-O-CH₃) | Stretching | 1000 - 1150 (strong) | Weak |

| Aromatic C-H | Stretching | 3000 - 3100 (multiple weak bands) | Strong |

| Aliphatic C-H (-OCH₃) | Stretching | 2850 - 2960 (multiple bands) | Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₉H₇F₂NO₂), the exact mass is 199.0445 Da. High-resolution mass spectrometry (HRMS) would confirm this elemental composition.

The predicted mass spectrum would show a prominent molecular ion peak ([M]⁺) at m/z 199. Under common ionization conditions like electrospray ionization (ESI), adduct ions such as [M+H]⁺ (m/z 200.0518) and [M+Na]⁺ (m/z 222.0337) would be observed. scielo.org.mx

A plausible fragmentation pathway could involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO) to yield a stable ion. Another likely fragmentation is the cleavage of the difluoromethyl radical (•CHF₂), a characteristic fragmentation for difluoromethoxy-containing compounds.

Interactive Data Table: Predicted Mass Spectrometry Peaks

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₉H₇F₂NO₂⁺ | 199.0439 |

| [M+H]⁺ | C₉H₈F₂NO₂⁺ | 200.0518 |

| [M+Na]⁺ | C₉H₇F₂NNaO₂⁺ | 222.0337 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the presence of chromophores—functional groups containing valence electrons with low excitation energies. shu.ac.uk

For an organic molecule like this compound, the absorption of ultraviolet radiation is primarily associated with transitions of n or π electrons to the π* excited state. shu.ac.uk The benzonitrile (B105546) moiety, with its aromatic ring and nitrile group, constitutes the principal chromophore. The electronic transitions expected for this compound are:

π → π* Transitions : These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals. cutm.ac.in Aromatic systems, such as the benzene ring in this compound, typically exhibit strong π → π* absorption bands. cutm.ac.in The presence of substituents on the benzene ring, namely the methoxy and difluoromethoxy groups, can influence the energy of these transitions, causing shifts in the absorption maxima (λmax).

n → π* Transitions : These transitions involve the promotion of non-bonding (n) electrons, such as those on the oxygen atoms of the methoxy and difluoromethoxy groups and the nitrogen atom of the nitrile group, to a π* antibonding orbital. cutm.ac.in Generally, n → π* transitions are of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. shu.ac.uk

A hypothetical UV-Vis spectrum of this compound would be predicted to show intense absorption bands in the UV region, characteristic of the substituted aromatic system. The precise λmax values would provide valuable information on the effects of the difluoromethoxy and methoxy substituents on the electronic structure of the benzonitrile core. Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic absorption spectra and aid in the interpretation of experimental results. researchgate.net

Table 1: Expected Electronic Transitions for this compound

| Type of Transition | Involved Orbitals | Expected Relative Intensity |

| π → π | π bonding to π antibonding | High |

| n → π | Non-bonding to π antibonding | Low |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. pdx.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to elucidate precise information about bond lengths, bond angles, and intermolecular interactions. pdx.edu

For this compound, a single-crystal X-ray diffraction analysis would provide definitive structural data. The key structural parameters that would be determined include:

Molecular Geometry : The precise bond lengths and angles of the entire molecule, including the C-C bonds of the aromatic ring, the C≡N bond of the nitrile group, and the C-O and C-F bonds of the methoxy and difluoromethoxy substituents.

Conformation : The orientation of the methoxy and difluoromethoxy groups relative to the plane of the benzene ring.

Crystal Packing : The arrangement of molecules within the crystal lattice, which is governed by intermolecular forces such as dipole-dipole interactions and van der Waals forces. The presence of polar groups like the nitrile and the difluoromethoxy group may lead to specific packing motifs.

While specific experimental crystallographic data for this compound is not publicly available, studies on structurally related molecules, such as 4-phenoxy-substituted phthalonitriles, demonstrate the utility of this technique in understanding how substituents influence molecular packing through various intermolecular interactions. nih.gov The crystal structure of a related compound, 4-fluoro-3-methoxybenzonitrile, has also been documented. nih.gov

Table 2: Information Obtainable from X-ray Crystallography of this compound

| Structural Information | Description |

| Unit Cell Dimensions | The dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry elements describing the arrangement of molecules in the unit cell. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | The nature and geometry of non-covalent interactions between molecules in the crystal. |

Computational Chemistry and Theoretical Modeling of 4 Difluoromethoxy 3 Methoxybenzonitrile

Quantum Chemical Investigations

Quantum chemical investigations, primarily employing Density Functional Theory (DFT), are fundamental to elucidating the molecular properties of organic compounds. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a wealth of information from its preferred geometry to its chemical reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. nih.gov This process is crucial as the molecular conformation dictates its physical and chemical properties. For 4-(Difluoromethoxy)-3-methoxybenzonitrile, the key aspects of conformational analysis would involve determining the rotational barriers and preferred orientations of the methoxy (B1213986) and difluoromethoxy groups relative to the benzene (B151609) ring. nih.gov

The planarity of the benzonitrile (B105546) core is expected, but the spatial arrangement of the etheric substituents is of significant interest. Theoretical calculations, such as a Potential Energy Surface (PES) scan, can be performed by systematically rotating dihedral angles (e.g., C-C-O-C of the methoxy group and C-C-O-C of the difluoromethoxy group) to identify the most stable conformer(s). nih.gov Studies on similar molecules, like o-methoxybenzonitrile, have utilized DFT and ab initio methods to determine optimized geometries and rotational barriers. nih.gov For this compound, the steric and electronic effects of the fluorine atoms would significantly influence the conformational preferences compared to a simple methoxy group.

Interactive Table: Predicted Structural Parameters Note: As specific experimental or calculated data for this compound is not publicly available, the following table presents typical bond lengths for illustrative purposes based on related structures. Actual values would require specific DFT calculations.

| Bond | Typical Bond Length (Å) |

| C-C (aromatic) | 1.39 - 1.40 |

| C-CN | ~1.45 |

| C≡N | ~1.15 |

| C-O (methoxy) | ~1.36 |

| O-CH3 | ~1.43 |

| C-O (difluoromethoxy) | ~1.37 |

| O-CHF2 | ~1.41 |

| C-F | ~1.35 |

| C-H (aromatic) | ~1.08 |

| C-H (methyl) | ~1.09 |

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Energies)

The electronic structure of a molecule is described by its molecular orbitals, which are regions of space where electrons are likely to be found. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. youtube.com These are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.comresearchgate.net A small gap suggests the molecule is more reactive and can be easily excited. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the ether groups. The LUMO is likely to be concentrated around the electron-withdrawing nitrile group (-C≡N). researchgate.netsemanticscholar.org The presence of the electronegative difluoromethoxy group is expected to lower the energy of the HOMO compared to its non-fluorinated analog, potentially increasing the molecule's stability and resistance to oxidation. DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) are the standard method for calculating these orbital energies. nih.govresearchgate.net

Interactive Table: Illustrative Frontier Orbital Energies Note: The following data is for 4-methoxybenzonitrile, a related compound, and is provided for illustrative purposes. semanticscholar.org Specific values for this compound would require dedicated quantum chemical calculations.

| Parameter | Value (eV) - Illustrative |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. mdpi.com It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. dergipark.org.tr Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.gov Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy and difluoromethoxy groups, reflecting their high electron density. nih.gov Conversely, positive potential (blue) would likely be located around the hydrogen atoms, particularly the one on the difluoromethyl group (in -OCF₂H). Such maps are invaluable for predicting how the molecule will interact with other molecules, including biological receptors or chemical reagents. rsc.org

Reactivity Descriptors and Fukui Functions

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge.

For this compound, the nitrile carbon and nitrogen atoms would be key sites to analyze. The nitrogen atom is expected to be a primary site for electrophilic attack, while the nitrile carbon might be susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, interactions with solvent molecules, and other time-dependent phenomena.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dergipark.org.tr This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, docking studies would involve placing the molecule into the binding site of a specific protein target. The simulation would then calculate the most stable binding pose and estimate the binding affinity (e.g., in kcal/mol). The nitrile, methoxy, and difluoromethoxy groups would be key in forming interactions such as hydrogen bonds, hydrophobic interactions, and dipole-dipole interactions with the protein's amino acid residues. For instance, the nitrogen of the nitrile group could act as a hydrogen bond acceptor, a common interaction motif in drug-receptor binding. The results of such studies can guide the design of more potent and selective analogs.

Based on a comprehensive search for scientific literature, there is currently no publicly available research specifically detailing the computational chemistry and theoretical modeling of This compound .

Therefore, it is not possible to provide the detailed research findings, data tables, and specific analyses requested for the following sections:

In Silico ADMET Predictions for Drug-Likeness and Pharmacokinetic Profiles

To fulfill the user's request, dedicated computational studies would need to be performed on this specific molecule. Such studies would involve using specialized software to calculate its properties, simulate its interactions with biological targets, and build predictive models for its activity and pharmacokinetic profile. Without these foundational research studies, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Investigation of Biological Activities and Molecular Mechanisms of Action

Identification and Validation of Potential Biological Targets: A Research Gap

The initial step in understanding the pharmacological potential of a compound like 4-(Difluoromethoxy)-3-methoxybenzonitrile would be to identify its molecular targets within a biological system. This is often achieved through a series of in vitro assays.

Enzyme Binding and Inhibition Kinetics

There is currently no available research detailing the interaction of this compound with any specific enzymes. Studies in this area would typically involve assays to determine if the compound can bind to an enzyme and modulate its activity. Key parameters that would be investigated include the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Such data is crucial for understanding the compound's potential to act as a therapeutic agent by targeting enzymatic pathways.

Receptor Ligand Binding Assays

Similarly, information regarding the ability of this compound to bind to specific cellular receptors is not present in the current body of scientific literature. Receptor ligand binding assays are fundamental in determining if a compound can act as an agonist or antagonist at a particular receptor, thereby influencing cellular signaling pathways. The affinity of the compound for the receptor, typically expressed as the dissociation constant (Kₔ), would be a critical piece of data.

Elucidation of Specific Mechanisms of Action: An Unexplored Frontier

Without the identification of specific biological targets, the elucidation of the mechanisms through which this compound might exert any biological effects remains purely speculative. The following subsections represent key areas where research would be necessary to understand its potential therapeutic applications.

Mechanism of Antimicrobial Activity

No studies have been published that investigate the antimicrobial properties of this compound. Research in this area would involve screening the compound against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC). Subsequent studies would then be required to unravel the mechanism, which could involve the inhibition of cell wall synthesis, protein synthesis, or other essential microbial processes.

Mechanism of Antiviral Activity

The potential for this compound to act as an antiviral agent is also an uninvestigated area. To assess this, the compound would need to be tested in viral replication assays for a range of viruses. If any activity is observed, further research would be necessary to pinpoint the specific stage of the viral life cycle that is being inhibited, such as viral entry, replication, or egress.

Mechanism of Anticancer Activity

The anticancer potential of this compound has not been reported. The initial steps in this line of inquiry would involve cytotoxicity screening against various cancer cell lines. Should the compound demonstrate selective toxicity towards cancer cells, mechanistic studies would follow to determine if it induces apoptosis, inhibits cell cycle progression, or interferes with key signaling pathways involved in cancer development and progression.

Other Biologically Relevant Mechanisms (e.g., Neuromodulation, Anti-inflammatory)

While direct studies on the neuromodulatory or anti-inflammatory properties of this compound are not extensively documented in current literature, the structural motifs present in the molecule suggest potential for biological activity, particularly in the realm of anti-inflammatory action. The benzonitrile (B105546) scaffold itself has been the subject of investigation for various therapeutic applications.

Research into a range of substituted benzonitriles has demonstrated their potential as non-acidic, non-steroidal anti-inflammatory agents. In a study utilizing a carrageenan-induced pedal edema assay in rats, a model for acute inflammation, numerous benzonitrile derivatives were evaluated. nih.gov Several compounds, including 4-chlorobenzonitrile (B146240) and halogenated terephthalonitriles, exhibited significant reductions in inflammation. nih.gov For instance, 2-chloroterephthalonitrile and 2-fluoroterephthalonitrile (B156083) produced edema reductions of 46% and 49%, respectively. nih.gov These findings establish the benzonitrile core as a viable scaffold for developing novel anti-inflammatory compounds.

Furthermore, other compounds containing methoxy-phenyl groups have shown notable anti-inflammatory effects. For example, 4-hydroxy-7-methoxycoumarin (B561722) has been reported to reduce the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage cell lines. nih.gov Similarly, a phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol, was also found to inhibit NO production in vitro and in a zebrafish larvae model of inflammation. mdpi.com

Given that this compound possesses both the core benzonitrile structure and a substituted methoxy (B1213986) group, it represents a candidate for anti-inflammatory investigation. The difluoromethoxy group is a notable feature, often incorporated into medicinal chemistry to enhance metabolic stability and modify electronic properties, which could positively influence its biological activity and pharmacokinetic profile. No specific data regarding the neuromodulatory effects of this compound or its close analogs are currently available.

Structure-Activity Relationship (SAR) Studies via Derivatization

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. For this compound, SAR studies would involve the synthesis and biological evaluation of a series of derivatives to understand how specific structural modifications impact its activity.

Based on studies of related benzonitrile and cyanobenzene structures, several key modifications could be explored to establish an SAR profile for potential anti-inflammatory activity. The nature and position of substituents on the benzene (B151609) ring are known to be critical determinants of activity. nih.gov

A systematic investigation would likely involve:

Modification of the 4-position substituent: Replacing the difluoromethoxy (-OCF₂H) group with other halogenated alkoxy groups (e.g., -OCHF₂, -OCF₃) or non-halogenated moieties (e.g., -OH, -OCH₃, -CH₃) would elucidate the role of fluorine and the size of the substituent in biological activity.

Modification of the 3-position substituent: Altering the methoxy (-OCH₃) group to other functionalities such as a hydroxyl (-OH), ethoxy (-OCH₂CH₃), or a halogen could probe the electronic and steric requirements at this position.

Positional Isomerism: Moving the nitrile, methoxy, and difluoromethoxy groups to other positions on the aromatic ring would help determine the optimal substitution pattern for target engagement.

Addition of further substituents: Introducing additional groups (e.g., halogens, alkyls) at the unoccupied positions of the benzene ring could enhance potency or modulate physicochemical properties. researchgate.net

The following table, based on findings for various anti-inflammatory cyanobenzene derivatives, illustrates how structural changes can influence bioactivity in an acute inflammation model. nih.gov

| Compound Name | Core Structure | Substituents | % Reduction in Edema (Dose) |

| Phenylbutazone (Standard) | Pyrazolidinedione | n/a | 43.8% (100 mg/kg) |

| Trimesonitrile | Benzene | 1,3,5-tricyano | 32% (200 mg/kg) |

| 4-Chlorobenzonitrile | Benzonitrile | 4-chloro | 30% (200 mg/kg) |

| 2-Chloroterephthalonitrile | Terephthalonitrile | 2-chloro | 46% (200 mg/kg) |

| 2-Fluoroterephthalonitrile | Terephthalonitrile | 2-fluoro | 49% (200 mg/kg) |

This interactive table summarizes data for related cyanobenzene compounds to exemplify SAR principles.

A pharmacophore is the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. For this compound, if it were to exhibit anti-inflammatory activity, key pharmacophoric features could be hypothesized. Drawing from general models of anti-inflammatory agents, these might include a hydrogen bond acceptor, a hydrophobic aromatic region, and a specific spatial arrangement of these features.

The key structural elements of this compound that could contribute to a pharmacophore model are:

The Nitrile Group (-C≡N): The nitrogen atom can act as a hydrogen bond acceptor.

The Aromatic Ring: Provides a hydrophobic scaffold for van der Waals or π-π stacking interactions with a biological target.

Cellular and Molecular Pathway Modulation

To understand the mechanism of action of this compound at a deeper level, it is essential to investigate how it modulates cellular and molecular pathways.

Gene expression profiling, often performed using microarray or RNA-sequencing technologies, provides a snapshot of the thousands of genes that are switched on or off in a cell in response to a chemical compound. nih.gov This powerful technique can reveal the molecular pathways affected by a substance, offering insights into its mechanism of action and potential therapeutic effects. frontiersin.org

Should this compound demonstrate anti-inflammatory activity, gene expression profiling in relevant cell types (e.g., lipopolysaccharide-stimulated macrophages) could be employed. It would be hypothesized that the compound might modulate genes involved in key inflammatory signaling pathways. For example, many established anti-inflammatory compounds act by suppressing the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways. nih.gov This suppression leads to a downstream decrease in the expression of pro-inflammatory genes, including:

Inducible Nitric Oxide Synthase (iNOS): The enzyme responsible for producing nitric oxide, a key inflammatory mediator.

Cyclooxygenase-2 (COX-2): The enzyme that synthesizes prostaglandins (B1171923) involved in inflammation.

Pro-inflammatory Cytokines: Such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

A gene expression study could confirm whether this compound affects these or other novel pathways, thereby elucidating its molecular mechanism.

Protein-protein interactions (PPIs) are fundamental to nearly all biological processes, and their dysregulation is often linked to disease. Small molecules that can selectively inhibit or stabilize these interactions are of significant therapeutic interest. nih.govbenthamscience.com If this compound is found to have a specific biological effect, one possible mechanism could be the modulation of a critical PPI.

The discovery of small-molecule PPI inhibitors is challenging due to the typically large and flat nature of PPI interfaces. pnas.org However, some small molecules can act allosterically, binding to a cryptic pocket or a site at the protein dimer interface, which in turn alters the protein's conformation and disrupts its interaction with a partner protein. pnas.org

Investigative approaches to determine if this compound functions as a PPI modulator would include:

Computational Screening: Docking the compound against known structures of PPI targets involved in relevant diseases (e.g., inflammation) to identify potential binding sites.

Biochemical and Biophysical Assays: Using techniques like co-immunoprecipitation, surface plasmon resonance (SPR), or fluorescence resonance energy transfer (FRET) to experimentally test the compound's ability to disrupt a specific PPI in vitro.

Cell-based Assays: Validating the findings in a cellular context to confirm the mechanism of action.

These analyses could reveal whether the compound's activity stems from the disruption of a specific protein complex, providing a clear target for further therapeutic development. nih.gov

Signal Transduction Pathway Investigation

A thorough search of scientific databases and literature reveals no specific studies investigating the signal transduction pathways affected by this compound. Therefore, no detailed research findings or data tables on this topic can be provided at this time.

Derivatization Strategies and Analogue Design for Enhanced Bioactivity

Rational Design of Structural Analogues

The rational design of analogues targeting PDE4 is heavily guided by the structural understanding of the enzyme's active site. This site is characterized by four main subpockets: a metal-containing (M) pocket, a hydrophobic clamp, and two additional hydrophobic pockets designated Q1 and Q2. acs.org The design of potent inhibitors, such as Roflumilast, involves a catechol-ether core where the substituents are positioned to interact optimally with these pockets. acs.orgnih.gov

The 4-(difluoromethoxy) and 3-methoxy groups present on the benzonitrile-derived core are designed to occupy the Q2 and Q1 pockets, respectively. nih.gov The difluoromethoxy group, in particular, is a valuable substituent in medicinal chemistry. It is less lipophilic than a trifluoromethyl group and can act as a hydrogen bond donor, which can enhance the binding affinity and metabolic stability of the drug candidate. researchgate.netnih.gov

Structural analogue design often involves:

Modification of the Catechol Ethers: Replacing the difluoromethoxy or methoxy (B1213986) groups with other functionalities, such as cyclopropylmethoxy, to fine-tune interactions within the Q1 and Q2 pockets. acs.orgnih.gov

Bioisosteric Replacement: The difluoromethyl group can serve as a bioisostere for hydroxyl, thiol, or methyl groups, allowing for subtle modulation of a compound's physicochemical properties. researchgate.net

Scaffold Hopping: Replacing the core scaffold (e.g., the benzonitrile-derived ring) with other heterocyclic systems like benzimidazoles or quinolines while retaining the key catechol ether moiety for interaction with the active site. acs.orgresearchgate.net

These rational design approaches aim to enhance the molecule's fit within the PDE4 active site, thereby increasing inhibitory potency and selectivity over other phosphodiesterase isoenzymes.

Synthetic Routes to Derivatized Compounds

The synthesis of derivatized compounds based on the 4-(difluoromethoxy)-3-methoxybenzonitrile core involves multi-step chemical processes. The nitrile group itself is often a precursor that is converted into other functional groups or serves as a reactive handle for coupling with other molecular fragments.

A common starting point for these syntheses is a substituted benzaldehyde (B42025), such as 3,4-dihydroxybenzaldehyde (B13553) or 3-fluoro-4-hydroxybenzaldehyde (B106929). acs.orggoogle.com The synthesis of a key intermediate for Roflumilast, 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, exemplifies a typical synthetic strategy:

Etherification: A starting material like 3-fluoro-4-hydroxybenzaldehyde is reacted to introduce the difluoromethoxy group, yielding 4-difluoromethoxy-3-fluorobenzaldehyde. google.com

Nucleophilic Substitution: The fluoro group is then displaced by a nucleophile, such as cyclopropylmethoxide, to introduce the second ether group, forming 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde. google.com

Oxidation: The aldehyde is oxidized to a carboxylic acid, providing the final intermediate ready for coupling with other parts of the target molecule. google.com

In the synthesis of Crisaborole, a benzoxaborole-based PDE4 inhibitor, a related nitrile-containing fragment is coupled with a boronic acid-containing ring system. The reaction involves the coupling of a nitrile fluorophenyl intermediate with a 2-hydroxymethyl-5-hydroxybenzeneboronic acid half ester in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). chemicalbook.com

Derivatization is achieved by using variously substituted starting materials in these synthetic sequences, allowing chemists to explore a wide range of chemical space around the core pharmacophore.

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifications to the substituents on the core phenyl ring have a profound impact on the biological activity and selectivity of PDE4 inhibitors. Structure-activity relationship (SAR) studies are crucial for understanding these effects and guiding the design of more effective drugs. researchgate.net

The interactions between the inhibitor and the PDE4 active site are highly specific. The catechol ether portion of molecules like Roflumilast is clamped by π–π stacking with a phenylalanine residue, while the ether substituents occupy the Q1 and Q2 pockets. acs.org

Key findings from SAR studies include:

Catechol Ether Groups: The nature of the groups at the 3- and 4-positions is critical. The combination of a cyclopropylmethoxy group and a difluoromethoxy group, as seen in Roflumilast, provides high potency and selectivity. nih.gov Modifications to these groups can alter the affinity for the Q1 and Q2 pockets.

Halogenation: The introduction of halogens on linked aromatic rings can be favorable. For instance, in a series of 3-substituted-2(5H)-oxaboroles, halogen substituents in the meta position were generally found to be favorable for activity. nih.gov

Lipophilicity and Bioavailability: The addition of groups like an allyl group can increase the lipophilic character of the molecule, which may lead to improved bioavailability. nih.gov

These modifications allow for the fine-tuning of the inhibitor's properties to balance high potency against the target with minimal activity against other enzymes, thereby reducing potential side effects. acs.org

| Compound Series | Modification | Observed Impact on Bioactivity | Reference |

|---|---|---|---|

| Roflumilast Analogues | Replacement of methyl cyclopropane | Generally not suitable for medical use, indicating the importance of this group for activity. | nih.gov |

| Isocoumarin Derivatives | Addition of an allyl group | Increases lipophilic character, considered important for bioavailability. | nih.gov |

| 3-Substituted-2(5H)-oxaboroles | Halogen at meta position | Favorable for antifungal activity. | nih.gov |

| 3-Substituted-2(5H)-oxaboroles | Halogen at ortho position | Unfavorable for antifungal activity. | nih.gov |

Ligand-Based and Structure-Based Drug Design Approaches

The development of novel derivatives of this compound-containing compounds relies heavily on both ligand-based and structure-based drug design (SBDD) approaches. nih.govnih.govethernet.edu.et

Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structural information of the target protein, in this case, the PDE4 enzyme. nih.gov With the known crystal structure of the PDE4 active site, researchers can computationally "dock" virtual compounds into the binding pocket. This allows for the prediction of binding modes and affinities. SBDD is instrumental in optimizing the interactions within the Q1, Q2, and M-pockets of the enzyme. acs.org For example, by visualizing how a designed analogue fits into the active site, chemists can make informed decisions on which substituents to synthesize to improve π–π stacking interactions or enhance hydrophobic contacts. acs.orgresearchgate.net

Ligand-Based Drug Design (LBDD): When a high-resolution structure of the target is unavailable, or to complement SBDD, ligand-based methods are employed. nih.gov This approach relies on the knowledge of existing molecules that bind to the target. By analyzing a set of known active and inactive compounds, a pharmacophore model can be developed. nih.gov A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. nih.gov This model can then be used to screen large virtual libraries of compounds to identify new potential inhibitors that possess the desired features, or to guide the modification of existing leads to better fit the pharmacophore model.

Emerging Research Areas and Future Directions

Integration with Advanced Screening Technologies (e.g., High-Throughput Screening for Novel Targets)

High-throughput screening (HTS) has revolutionized the initial stages of drug discovery by enabling the rapid testing of vast libraries of chemical compounds against specific biological targets. For a compound like 4-(Difluoromethoxy)-3-methoxybenzonitrile, with its unique electronic and structural features conferred by the difluoromethoxy group, HTS can be instrumental in identifying novel and unexpected biological activities.

The integration of this compound into HTS campaigns allows for its evaluation against a wide array of enzymes, receptors, and cellular pathways. This unbiased approach can uncover previously unknown therapeutic applications far beyond its initially explored roles. The process typically involves miniaturized assays in microtiter plates, where the effect of the compound on a specific biological process is measured. The unique properties of the difluoromethoxy group, such as its potential to improve metabolic stability and binding affinity, make it an attractive candidate for inclusion in diverse chemical libraries for screening.

Future HTS efforts involving this compound and its analogs will likely focus on:

Target-based screening: Testing against a wide range of validated and novel biological targets implicated in various diseases.

Phenotypic screening: Assessing the compound's effect on whole cells or organisms to identify desired phenotypic changes, which can reveal novel mechanisms of action.

High-content screening (HCS): Utilizing automated microscopy and image analysis to gain more detailed insights into the compound's effects on cellular morphology and function.

The data generated from these HTS campaigns will be crucial in building a comprehensive biological profile for this class of compounds and identifying promising avenues for further development.

Collaborative Computational-Experimental Approaches for Compound Optimization

The synergy between computational modeling and experimental validation is becoming a cornerstone of modern medicinal chemistry. This collaborative approach is particularly valuable for the optimization of lead compounds like this compound. By leveraging computational tools, researchers can predict the biological activity, pharmacokinetic properties, and potential toxicity of novel derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.

In silico techniques that are being applied in this area include:

Molecular Docking: Simulating the binding of this compound derivatives to the three-dimensional structures of biological targets. This helps in understanding the key molecular interactions and guiding the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.

Molecular Dynamics (MD) simulations: Simulating the dynamic behavior of the compound-target complex over time to assess the stability of the interaction and to understand the energetic contributions of different functional groups.

The predictions from these computational studies are then used to inform the design of new derivatives of this compound. These rationally designed compounds are subsequently synthesized and their biological activity is evaluated experimentally. This iterative cycle of computational design and experimental validation significantly accelerates the drug discovery process and reduces the reliance on costly and time-consuming trial-and-error approaches.

Unexplored Biological Activities and Therapeutic Potential

While initial research may focus on a specific biological target or therapeutic area, many compounds possess a broader spectrum of activity than initially recognized. The unique combination of a difluoromethoxy group, a methoxy (B1213986) group, and a nitrile function on a benzene (B151609) ring in this compound suggests the potential for a wide range of biological interactions. The nitrile group, for instance, is a versatile pharmacophore that can participate in various non-covalent interactions and can also act as a bioisostere for other functional groups.

Future research will likely delve into previously unexplored therapeutic areas for this class of compounds. Some potential avenues of investigation include:

Neurological Disorders: The ability of the difluoromethoxy group to enhance blood-brain barrier permeability could make these compounds interesting candidates for CNS targets.

Infectious Diseases: The benzonitrile (B105546) scaffold is present in some antimicrobial agents, suggesting that derivatives of this compound could be explored for their antibacterial or antiviral properties.

Metabolic Diseases: The modulation of key enzymes involved in metabolic pathways is a common strategy for the treatment of diseases like diabetes and obesity.

The exploration of these new therapeutic areas will be driven by a combination of hypothesis-driven research and the results of large-scale screening efforts as described in section 7.1.

Green Chemistry Approaches in Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and improve sustainability. The synthesis of this compound and its precursors presents several opportunities for the application of greener chemical practices.

Traditional synthetic routes for related benzonitriles and their precursors often rely on harsh reagents, toxic solvents, and energy-intensive conditions. For instance, the synthesis of the precursor, 4-(difluoromethoxy)-3-methoxybenzaldehyde (B67655), has been reported using solvents like N,N-dimethylformamide (DMF) and reagents such as monochlorodifluoromethane gas or sodium 2-chloro-2,2-difluoroacetate. While effective, these methods present environmental and safety challenges.

Emerging green chemistry approaches that could be applied to the synthesis of this compound include:

Use of Greener Solvents: Replacing traditional polar aprotic solvents like DMF with more sustainable alternatives is a key focus. Potential replacements include bio-based solvents like Cyrene™ or γ-valerolactone (GVL), which are derived from renewable resources and have a more favorable environmental profile.

Biocatalysis: The use of enzymes to catalyze chemical transformations offers significant advantages in terms of selectivity, mild reaction conditions, and reduced waste. A particularly relevant application would be the enzymatic conversion of 4-(difluoromethoxy)-3-methoxybenzaldehyde to the corresponding nitrile. Engineered aldoxime dehydratases have shown promise for the synthesis of various aromatic nitriles from their respective aldehydes in aqueous media, representing a significantly greener alternative to traditional chemical methods.

Flow Chemistry: Conducting reactions in continuous flow reactors can offer improved safety, better heat and mass transfer, and easier scalability compared to traditional batch processes. The synthesis of this compound could be adapted to a flow chemistry setup, potentially leading to higher yields, reduced reaction times, and minimized waste generation. This is particularly advantageous for reactions involving hazardous reagents or intermediates.

The table below summarizes potential green chemistry modifications to the synthesis of this compound.

| Synthetic Step | Traditional Method | Potential Green Alternative | Benefits |

| Difluoromethylation of Precursor | Use of DMF as solvent. | Replacement with sustainable solvents like Cyrene™ or GVL. | Reduced toxicity and environmental impact. |

| Nitrile Formation from Aldehyde | Chemical dehydration of the corresponding aldoxime. | Biocatalytic dehydration using engineered aldoxime dehydratases. | Milder reaction conditions, use of water as a solvent, high selectivity. |

| Overall Process | Batch synthesis. | Continuous flow synthesis. | Improved safety, better process control, potential for higher throughput. |

By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible, aligning with the future direction of the chemical and pharmaceutical industries.

Q & A

[Basic] What spectroscopic techniques are recommended for confirming the structure of 4-(Difluoromethoxy)-3-methoxybenzonitrile?

Answer:

The compound should be characterized using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For example:

- ¹H NMR identifies substituents (e.g., difluoromethoxy and methoxy groups) via splitting patterns and chemical shifts.

- IR confirms nitrile (C≡N) stretching vibrations (~2200 cm⁻¹) and ether linkages.

- HRMS validates molecular weight and fragmentation patterns.

Commercial suppliers often omit analytical data for specialized compounds , so researchers should cross-validate results with computational methods (e.g., density functional theory for predicted NMR shifts) or X-ray crystallography if single crystals are obtainable .

[Advanced] How can researchers resolve discrepancies in reported synthetic yields for this compound?

Answer:

Yield inconsistencies may arise from competing side reactions (e.g., hydrolysis of nitrile groups) or variable purity of intermediates. To address this:

- Optimize Reaction Conditions : Use anhydrous solvents, controlled temperatures, and inert atmospheres to suppress side reactions.

- Catalyst Screening : Palladium on carbon (Pd/C) or copper-mediated coupling reactions may improve efficiency .

- Intermediate Monitoring : Employ thin-layer chromatography (TLC) or in-situ FTIR to track reaction progress.

For example, highlights substitution reactions using sodium hydroxide or potassium fluoride, which may require precise stoichiometric control to avoid overhalogenation.

[Basic] What synthetic routes are documented for this compound?

Answer:

Two primary routes are reported:

Multi-Step Functionalization :

- Start with 3-methoxy-4-hydroxybenzonitrile.

- Introduce difluoromethoxy via nucleophilic substitution using chlorodifluoromethane or difluoromethyl triflate .

One-Step Coupling :

- Use Suzuki-Miyaura coupling with boronic acid derivatives (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under palladium catalysis .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Key Reagents | Challenges |

|---|---|---|---|

| Multi-Step Functionalization | 60–75 | Chlorodifluoromethane | Purification of intermediates |

| One-Step Coupling | 40–55 | Pd(OAc)₂, boronic acid | Competing homocoupling |

[Advanced] How does the difluoromethoxy group influence the compound’s reactivity in agrochemical applications?

Answer:

The difluoromethoxy group enhances metabolic stability and lipophilicity, critical for pesticide efficacy. For instance:

- Flucythrinate , a pyrethroid insecticide, uses a difluoromethoxy analog to resist hydrolytic degradation in biological systems .

- Herbicide Intermediates : Structural analogs (e.g., 3-fluoro-4-phenoxybenzonitrile) leverage electron-withdrawing groups to improve binding to target enzymes .

Researchers should conduct structure-activity relationship (SAR) studies to evaluate substituent effects on bioactivity and toxicity.

[Advanced] What strategies mitigate spectral interference when analyzing impurities in this compound?

Answer:

Impurities (e.g., unreacted 3-methoxybenzonitrile or difluoromethoxy byproducts) can complicate analysis. Solutions include:

- 2D NMR Techniques : HSQC and HMBC differentiate overlapping signals.

- LC-MS/MS : Quantify trace impurities using selective ion monitoring.

- Reference Standards : Synthesize and characterize potential byproducts (e.g., 4-formyl-3-methoxybenzonitrile ) for spiking experiments.

notes that purity >97% is achievable via high-performance liquid chromatography (HPLC), but batch-to-batch variability requires rigorous quality control.

[Basic] What safety precautions are advised when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of nitrile vapors.

- First Aid : In case of contact, rinse skin with water and seek medical advice .

[Advanced] How can computational modeling aid in predicting the environmental fate of this compound?

Answer:

- QSAR Models : Predict biodegradability and toxicity using software like EPI Suite.

- Molecular Dynamics Simulations : Assess interactions with soil enzymes or water systems.

- Metabolite Prediction : Tools like PISTACHIO or REAXYS_BIOCATALYSIS identify potential degradation products (e.g., hydrolyzed nitriles) .

highlights metabolites such as 3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoate, which may persist in aquatic environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.